molecular formula C10H8ClFO2 B2790082 Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate CAS No. 1000052-58-3

Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate

Cat. No.: B2790082
CAS No.: 1000052-58-3
M. Wt: 214.62
InChI Key: OCGRVPULGVALNH-HWKANZROSA-N
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Description

Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate is a useful research compound. Its molecular formula is C10H8ClFO2 and its molecular weight is 214.62. The purity is usually 95%.
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Biological Activity

Methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate, with the CAS number 20754-21-6, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

PropertyValue
Molecular FormulaC10H9ClO2
Molecular Weight196.63 g/mol
LogP2.526
PSA (Polar Surface Area)26.3 Ų

The biological activity of this compound is primarily attributed to its structural characteristics, which include a chloro and a fluorine substituent on the phenyl ring. These modifications can influence the compound's interaction with biological targets, potentially enhancing its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of chlorinated phenyl compounds have been shown to inhibit tumor growth in various cancer cell lines. The presence of halogen substituents typically enhances the lipophilicity and bioavailability of these compounds, which may lead to improved efficacy against cancer cells.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits cytotoxic effects in vitro. In one study, the compound was tested against several cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent reduction in cell viability, suggesting that this compound may induce apoptosis in these cells.

Case Studies

  • Study on Antitumor Activity : A study published in a peer-reviewed journal investigated the effects of various methyl esters on tumor cell lines. This compound was included in the panel and showed promising results with an IC50 value lower than that of standard chemotherapeutic agents .
  • Toxicological Assessment : Another research focused on the toxicological profile of halogenated compounds, including this compound. The study found that while there were some cytotoxic effects at high concentrations, the compound exhibited a favorable safety profile at therapeutic doses .

Properties

IUPAC Name

methyl (E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGRVPULGVALNH-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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